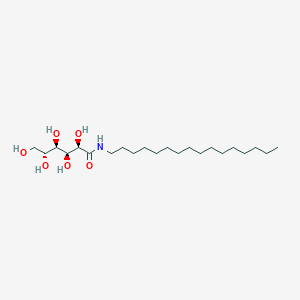

N-Hexadecyl-D-gluconamide

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h18-21,24-28H,2-17H2,1H3,(H,23,29)/t18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQZGMGRUAWPCJ-MXEMCNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312223 | |

| Record name | N-Hexadecyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-65-0 | |

| Record name | N-Hexadecyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexadecyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexadecyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexadecyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Hexadecyl D Gluconamide and Its Analogues

Conventional Chemical Synthesis Routes for N-Hexadecyl-D-gluconamide

The primary and most direct chemical method for synthesizing this compound involves the formation of an amide bond between a gluconic acid derivative and a long-chain alkylamine.

Amidation Reactions from D-Gluconic Acid δ-Lactone and Hexadecylamine

The most common and straightforward synthesis of this compound is achieved through the aminolysis of D-glucono-δ-lactone with hexadecylamine. nih.gov D-glucono-δ-lactone is the cyclic 1,5-intramolecular ester of D-gluconic acid. fao.org This lactone readily reacts with primary amines in a ring-opening acylation reaction to form the corresponding N-alkyl gluconamide (B1216962).

The reaction is typically carried out by mixing the two reactants, often in a solvent like methanol or ethanol, and heating the mixture to facilitate the reaction. The process can also be performed in the absence of a solvent by directly heating the reactants. The open-chain structure of the gluconamide is thermodynamically favored over the cyclic lactone precursor in the presence of the amine. The general reaction is as follows:

D-Glucono-δ-lactone + Hexadecylamine → this compound

This method has been successfully applied to synthesize a homologous series of N-alkyl-N-methylgluconamides, including the N-hexadecyl derivative (C16-MGA), by reacting D-glucono-δ-lactone with the corresponding N-alkyl-N-methylamine. researchgate.net

| Amine Precursor | Product | Typical Solvent | Reaction Conditions |

|---|---|---|---|

| N-Decyl-N-methylamine | N-Decyl-N-methylgluconamide | Methanol | Reflux |

| N-Dodecyl-N-methylamine | N-Dodecyl-N-methylgluconamide | Methanol | Reflux |

| N-Tetradecyl-N-methylamine | N-Tetradecyl-N-methylgluconamide | Methanol | Reflux |

| N-Hexadecyl-N-methylamine | N-Hexadecyl-N-methylgluconamide | Methanol | Reflux |

| N-Octadecyl-N-methylamine | N-Octadecyl-N-methylgluconamide | Methanol | Reflux |

Derivatization Strategies for Functionalized this compound Systems

Derivatization of the this compound structure is typically achieved not by post-synthesis modification of the parent molecule, but rather through the strategic selection of functionalized starting materials. The versatility of the amidation reaction allows for the incorporation of various functional groups by choosing an appropriately substituted amine precursor. This approach provides a direct route to a wide array of functionalized analogues.

For instance, hydroxyl groups can be introduced by using amino alcohols, or additional sugar moieties can be attached by employing amines that already bear a carbohydrate unit. This precursor-based derivatization strategy is the most common method for creating complex and functionalized this compound systems, as direct chemical modification of the polyhydroxyalkyl chain of the gluconamide can be challenging and often requires complex protection-deprotection steps.

Enzymatic Synthesis Approaches for this compound Derivatives

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. nih.gov Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, can be employed in non-aqueous media to catalyze the reverse reaction: esterification and amidation. nih.govunimi.it The use of lipases for the synthesis of N-alkyl aldonamides, including this compound derivatives, is a promising approach due to the mild reaction conditions and high specificity, which minimizes the formation of by-products. unimi.it

The proposed enzymatic synthesis would involve the reaction of D-glucono-δ-lactone or an ester of gluconic acid with hexadecylamine in an organic solvent, catalyzed by a lipase. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective for such transformations as they exhibit high stability in organic solvents and can be easily recovered and reused. nih.gov

The general scheme for the lipase-catalyzed reaction is:

D-Glucono-δ-lactone + Hexadecylamine --(Lipase, Organic Solvent)--> this compound

This biocatalytic approach aligns with the principles of green chemistry by operating under mild temperatures and avoiding the use of harsh reagents. nih.gov

Synthesis of Advanced this compound Architectures

To create molecules with specific, tailored properties for advanced applications, more complex architectures based on the this compound scaffold have been developed.

Alkyl and Aryl Functionalization for Tailored Properties

The properties of this compound can be precisely tuned by modifying the amine precursor used in the synthesis. The introduction of different alkyl or aryl groups allows for the modulation of the molecule's hydrophobicity, solubility, and self-assembly behavior.

Alkyl Functionalization: A common strategy involves synthesizing homologous series of N,N-di-n-alkyl-substituted gluconamides. nih.gov For example, reacting D-glucono-δ-lactone with various N-alkyl-N-methylamines produces a series of surfactants where the chain length of the N-alkyl group is systematically varied (e.g., from C10 to C18). researchgate.net This variation directly impacts properties such as the Krafft temperature and critical micelle concentration (CMC), allowing for the fine-tuning of the surfactant's performance.

Aryl Functionalization: The incorporation of aromatic moieties is achieved by using an aromatic amine as the nucleophile in the reaction with D-glucono-δ-lactone. This introduces rigidity and potential for π-π stacking interactions in the resulting molecules, significantly altering their aggregation properties.

| Amine Precursor | Resulting Amide | Type of Functionalization | Impact on Properties |

|---|---|---|---|

| N-Hexadecyl-N-methylamine | N-Hexadecyl-N-methylgluconamide | Alkyl (with methyl group) | Increases solubility compared to unsubstituted amide. researchgate.net |

| Di-n-alkylamines | N,N-di-n-alkylgluconamides | Alkyl (di-substituted) | Affects surface activity and solubility. nih.gov |

| Aromatic Amines (e.g., p-phenetidine) | N-Aryl-gluconamides | Aryl | Introduces rigidity and potential for π-π interactions. |

Synthesis of Dicephalic Saccharide Amides Incorporating N-Hexadecyl Moieties

Dicephalic (two-headed) surfactants are advanced molecular architectures that contain two polar head groups. A notable example incorporating an N-hexadecyl moiety is N-hexadecyl-N,N-bis[(3-lactobionylamido)propyl]amine. The synthesis of this complex molecule is a multi-step process that demonstrates the construction of sophisticated saccharide amides.

The synthesis typically begins with the preparation of a diamine precursor, N-hexadecyl-N,N-bis(3-aminopropyl)amine. This is followed by the amidation of this diamine with two equivalents of a sugar lactone, in this case, lactobiono-1,5-lactone. The final step involves the reaction between the N-hexadecyl-functionalized diamine and the sugar lactone to form the final dicephalic amide. This approach allows for the creation of large, complex amphiphiles with unique aggregation behaviors driven by the two bulky, hydrophilic lactobionyl heads and the central hydrophobic hexadecyl tail.

Preparation of Quaternary Ammonium Salts with Gluconamide Headgroups

The synthesis of quaternary ammonium salts incorporating gluconamide headgroups typically involves a multi-step process, leveraging the reactivity of both the carbohydrate moiety and the nitrogenous component. These cationic surfactants, which feature a positively charged nitrogen atom, are of interest due to their potential for enhanced biodegradability and reduced toxicity, properties conferred by the sugar-based headgroup. mdpi.com A common and effective strategy for their preparation is a two-step method that first involves the formation of a gluconamide intermediate, followed by a quaternization reaction. mdpi.comnih.gov

A general synthetic route begins with the amidation of D-(+)-glucose δ-lactone. This is achieved by reacting the lactone with a diamine, such as N,N-dimethyldipropylenetriamine. This reaction creates an intermediate compound containing a gluconamide group and a tertiary amine function. The subsequent step is the quaternization of the tertiary amine within this intermediate. This is typically accomplished through a nucleophilic substitution reaction, known as the Menschutkin reaction, where the intermediate is treated with an alkyl halide, such as a bromoalkane. mdpi.comscienceinfo.com This process yields the final double-chain quaternary ammonium salt with a gluconamide headgroup. This synthetic pathway offers advantages such as mild reaction conditions, high selectivity, and the production of stable products. mdpi.com

For instance, a series of double-chain quaternary ammonium salt surfactants, N-[N′[3-(gluconamide)] propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide (CnDDGPB, where n = 8, 10, 12, 14, 16), was successfully synthesized using this two-step method. mdpi.comnih.gov The process involved an initial proamine-ester reaction followed by the post-quaternization step. mdpi.comnih.gov

Another example is the synthesis of linear cationic surfactants, specifically 2-(alkyldimethylammonio)ethylgluconamide bromides (CnGAB, where n=10, 12, 14, 16), which are also produced from natural resources. nih.gov Similarly, novel saccharide-cationic surfactants, N,N-dimethyl-N[3-(gluconamide)propyl-N-alkylammonium bromides (CnDGPB), have been designed and synthesized, demonstrating the versatility of this approach. researchgate.net

The quaternization step itself is a fundamental reaction in the synthesis of these compounds. It involves the alkylation of a tertiary amine to form a quaternary ammonium cation. mdpi.com The effectiveness and properties of the final surfactant can be tuned by varying the length of the alkyl chains (R group) attached to the nitrogen atom. nih.gov For example, D-Glucosyl 2-(N,N-dimethyl-N-hexadecyl ammonium)-acetate chloride was synthesized with a C16 alkyl chain. researchgate.net

The table below details examples of synthesized quaternary ammonium salts with gluconamide headgroups and the key reactants used in their preparation.

Table 1: Examples of Synthesized Quaternary Ammonium Salts with Gluconamide Headgroups

| Compound Name | Abbreviation | Key Reactants |

|---|---|---|

| N-[N′[3-(gluconamide)] propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide | CnDDGPB | D (+)-glucose δ-lactone, N,N-dimethyldipropylenetriamine, Bromoalkane |

| 2-(alkyldimethylammonio)ethylgluconamide bromides | CnGAB | Natural resources (specific precursors not detailed) |

| N,N-dimethyl-N[3-(gluconamide)propyl-N-alkylammonium bromides | CnDGPB | D-(+)-glucose δ-lactone, N,N-dimethyl-N-(3-aminopropyl)-N-alkylamine, Bromoalkane |

| D-Glucosyl 2-(N,N-dimethyl-N-hexadecyl ammonium)-acetate chloride | QSGC16 | D-glucose, Chloroacetyl chloride, N,N-Dimethylhexadecylamine |

This synthetic approach allows for the creation of a diverse range of cationic surfactants where the hydrophilic sugar-based headgroup is combined with hydrophobic alkyl chains, leading to molecules with specific surface-active properties. mdpi.comnih.gov

Advanced Structural Characterization of N Hexadecyl D Gluconamide Systems

Spectroscopic Techniques for Molecular and Conformational Analysis

Spectroscopic analysis is fundamental to elucidating the molecular architecture and higher-order structures of N-Hexadecyl-D-gluconamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, enabling a thorough characterization of the compound's identity, purity, and structural dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., methyl, methylene (B1212753), carbonyl).

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the hexadecyl alkyl chain and the gluconamide (B1216962) headgroup. The long alkyl chain produces a large, overlapping signal for the internal methylene (-CH₂-) groups, typically around 1.25 ppm, while the terminal methyl (-CH₃) group appears further upfield at approximately 0.88 ppm. Protons on carbons adjacent to the amide nitrogen (N-CH₂) are shifted downfield. The protons of the gluconamide moiety, being attached to carbons bearing hydroxyl groups, resonate at lower fields, generally between 3.4 and 4.5 ppm. The amide proton (N-H) typically appears as a broad signal due to quadrupole effects and chemical exchange. libretexts.org

The ¹³C NMR spectrum complements this information by showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is highly deshielded, appearing significantly downfield (around 170-175 ppm). Carbons in the gluconamide headgroup resonate in the 60-80 ppm range, while the carbons of the hexadecyl tail are found in the 14-35 ppm region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) can vary based on the solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment | Approx. Chemical Shift (δ, ppm) |

| Alkyl -CH₃ | ~0.88 | Triplet | Amide C=O | ~174 |

| Alkyl -(CH₂)₁₂- | ~1.25 | Broad Multiplet | Gluconamide C2-C5 | ~70-78 |

| -CH₂-CH₂-NHCO- | ~1.5-1.6 | Multiplet | Gluconamide C6 | ~63 |

| -CH₂-NHCO- | ~3.2-3.4 | Multiplet | Alkyl -CH₂-NHCO- | ~40 |

| Gluconamide Protons (H2-H6) | ~3.4-4.5 | Multiplets | Alkyl -(CH₂)₁₄- | ~22-32 |

| Amide N-H | ~7.5-8.5 | Broad Singlet | Alkyl -CH₃ | ~14 |

To resolve signal overlap and definitively assign proton and carbon signals, 2D NMR techniques are employed. emerypharma.com ¹H-¹H Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, which is invaluable for tracing the connectivity through the gluconamide headgroup and along the first few carbons of the alkyl chain. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of the complex signals from the sugar-like moiety.

Further structural detail is provided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For this compound, DEPT-135 would show the terminal methyl carbon as a positive signal, the numerous methylene carbons of the alkyl chain as negative signals, and the methine carbons of the gluconamide head as positive signals. uvic.ca Quaternary carbons, like the amide carbonyl, are absent from DEPT spectra. emerypharma.com

This compound is known to self-assemble into higher-order structures like gels and fibers. nih.gov Solid-state NMR (ssNMR) is uniquely suited to study the molecular conformation, packing, and dynamics within these non-crystalline, insoluble assemblies. nih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to provide structural insights. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid material. researchgate.net By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the conformation of the gluconamide headgroup and the packing of the hexadecyl tails. For instance, changes in ¹³C chemical shifts upon assembly can indicate the formation of specific hydrogen-bonding networks involving the amide and hydroxyl groups. acs.orgtudelft.nl Furthermore, ssNMR can probe the level of order and disorder within the assemblies, distinguishing between rigid, well-ordered domains and more flexible, mobile regions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The spectrum of this compound is dominated by several key absorptions:

O-H and N-H Stretching: A strong, broad band in the region of 3200-3500 cm⁻¹ corresponds to the overlapping stretching vibrations of the multiple hydroxyl (-OH) groups of the gluconamide head and the amide N-H group. The breadth of this peak is indicative of extensive hydrogen bonding.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the long hexadecyl alkyl chain.

Amide I Band (C=O Stretching): A very strong, sharp absorption around 1640 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. The position of this band is sensitive to hydrogen bonding, providing clues about molecular packing in self-assembled structures.

Amide II Band (N-H Bending): Another characteristic amide absorption appears around 1540-1560 cm⁻¹, known as the Amide II band. It arises from a combination of N-H bending and C-N stretching vibrations.

Studying shifts in the Amide I and N-H stretching bands upon gelation or fiber formation can provide direct evidence of the formation and strength of intermolecular hydrogen bonds that drive the self-assembly process. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200-3500 | O-H and N-H Stretch | Hydroxyl and Amide | Strong, Broad |

| 2850-2960 | C-H Stretch | Alkyl Chain | Strong, Sharp |

| ~1640 | C=O Stretch (Amide I) | Amide | Very Strong |

| ~1550 | N-H Bend (Amide II) | Amide | Strong |

| ~1000-1150 | C-O Stretch | Hydroxyls | Strong |

Mass Spectrometry (MS and ESI-MS) for Molecular Mass and Purity Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental formula, and assess its purity.

For a relatively large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used (ESI-MS). In ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, forming gaseous ions with minimal fragmentation.

The analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, where M is the molecular mass of this compound (C₂₂H₄₅NO₆, exact mass ≈ 419.32 g/mol ). High-resolution mass spectrometry can determine this mass with high precision, confirming the elemental composition. The presence of a single major peak corresponding to the expected molecular weight is a strong indicator of the compound's purity. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation by analyzing the resulting fragment ions.

Vibrational Spectroscopy (General) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-invasive tool for probing the molecular structure and, crucially, the hydrogen-bonding networks that dictate the self-assembly of this compound. researchgate.netmdpi.com The analysis focuses on characteristic vibrational modes of the amide and hydroxyl groups.

Key spectral regions and their interpretations include:

Amide I and Amide II Bands: The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. mdpi.com The Amide II band (1510–1580 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.orgsns.it The precise frequencies of these bands are exquisitely sensitive to the strength and geometry of hydrogen bonds involving the amide C=O and N-H groups. nih.gov Shifts to lower wavenumbers for the Amide I band, for instance, typically indicate strong hydrogen bonding to the carbonyl oxygen. researchgate.net These bands are thus used as fingerprints to characterize the secondary structure and packing within self-assembled states. mdpi.comacs.org

N-H and O-H Stretching Regions: The region above 3000 cm⁻¹ contains the stretching vibrations for N-H and the multiple O-H groups of the gluconamide head. The broadness and position of these bands provide direct evidence of the extent and nature of hydrogen bonding. In aggregated structures, these bands are typically broad and shifted to lower frequencies compared to the free molecule, indicating extensive participation in intermolecular hydrogen bonds which are fundamental to the formation of fibers and crystalline domains.

By analyzing these spectral features, vibrational spectroscopy provides critical insights into the molecular conformation and the specific intermolecular interactions that drive the supramolecular organization of this compound.

Diffraction Methods for Crystalline and Self-Assembled Architectures

X-ray diffraction techniques are indispensable for determining the atomic-level arrangement of molecules in the solid state and the larger-scale morphology of self-assembled aggregates.

Single-crystal X-ray diffraction analysis has provided a definitive view of the molecular conformation and packing of this compound in its crystalline state. The study reveals a highly ordered structure stabilized by a comprehensive network of hydrogen bonds.

The molecule adopts a distinct V-shaped conformation. The crystal lattice is characterized by a monolayer, head-to-tail arrangement where the hydrophilic gluconamide headgroups of one layer interact with the hydrophobic alkyl tails of the adjacent layer. researchgate.net This packing is stabilized by an extensive network of both intra- and intermolecular hydrogen bonds involving the amide and hydroxyl groups, creating sheet-like structures. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.265(1) Å |

| b | 44.59(1) Å |

| c | 4.801(1) Å |

| α | 91.02(2)° |

| β | 95.14(2)° |

| γ | 89.26(2)° |

Table 1. Crystallographic data for this compound.

Powder X-ray diffraction (PXRD) extends the structural analysis to polycrystalline samples and allows for systematic studies of homologous series of N-alkyl-D-gluconamides, where the length of the alkyl chain (n) is varied. These studies confirm that the head-to-tail monolayer packing observed in the single crystal of this compound (n=16) is a common feature for homologues with chain lengths from n=9 to n=18. researchgate.net

A key finding from PXRD is the linear relationship between the long d-spacing (corresponding to the thickness of the molecular layer) and the number of carbon atoms in the alkyl chain. This linearity is strong evidence for the consistent monolayer packing arrangement across the series, where the molecules are tilted with respect to the layer plane. Infrared spectra of these crystalline powders confirm an all-anti (fully extended) conformation for the alkyl chains. researchgate.net

| Compound (Alkyl Chain Length) | Long d-spacing (Å) |

| N-Nonyl-D-gluconamide (n=9) | 27.6 |

| N-Decyl-D-gluconamide (n=10) | 29.8 |

| N-Undecyl-D-gluconamide (n=11) | 32.1 |

| N-Dodecyl-D-gluconamide (n=12) | 34.3 |

| N-Tridecyl-D-gluconamide (n=13) | 36.6 |

| N-Tetradecyl-D-gluconamide (n=14) | 38.8 |

| N-Pentadecyl-D-gluconamide (n=15) | 41.1 |

| This compound (n=16) | 43.3 |

| N-Heptadecyl-D-gluconamide (n=17) | 45.6 |

| N-Octadecyl-D-gluconamide (n=18) | 47.8 |

Table 2. Long d-spacings from powder diffraction for the homologous series of N-n-alkyl-D-gluconamides. researchgate.net

While single crystal and powder diffraction reveal the structure of the solid state, Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are essential for characterizing the morphology of this compound aggregates in other environments, such as organogels. csic.esnih.gov These techniques provide multiscale structural information.

WAXS probes smaller, atomic-scale distances and provides information on the molecular packing within the aggregates. nih.gov For instance, WAXS patterns can confirm if the alkyl chains are packed in a crystalline, ordered fashion within the core of a fiber, similar to the arrangements seen in bulk crystalline samples.

Together, SAXS and WAXS can reveal the hierarchical nature of self-assembly, showing how the crystallographic packing of individual molecules (probed by WAXS) leads to the formation of larger nanoscale objects like fibers and ribbons (probed by SAXS).

Microscopic Techniques for Visualizing Supramolecular Organization

Direct visualization through electron microscopy provides compelling evidence for the formation of complex, high-aspect-ratio nanostructures from the self-assembly of this compound and its homologues.

Transmission Electron Microscopy (TEM) studies, particularly on the well-researched homologue N-octyl-D-gluconamide, have revealed the formation of remarkable supramolecular structures in aqueous gels. These molecules self-assemble into ultrathin fibers with bimolecular thickness. researchgate.net These primary fibers subsequently intertwine to form more complex, higher-order structures. researchgate.netresearchgate.net

Detailed TEM imaging and analysis have shown that these fibers can form spectacular quadruple helices with a diameter of approximately 3.8 nm. researchgate.net These helical structures are believed to arise from the winding of four individual ribbons or fibers around each other, a process driven by the chirality of the gluconamide headgroup and the intricate hydrogen-bonding patterns. researchgate.netresearchgate.net The formation of these fibrous and helical networks is responsible for the gelation of the solvent at low concentrations of the gluconamide amphiphile.

Scanning Electron Microscopy (SEM) of Gel Networks and Aggregates

Scanning Electron Microscopy is a powerful technique to visualize the three-dimensional morphology of xerogels derived from this compound organogels. The gelation of organic solvents by this compound is driven by the self-assembly of the molecules into fibrous networks through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Detailed Research Findings:

SEM studies on xerogels of related N-alkyl-D-gluconamides reveal the formation of extensive and interconnected fibrillar networks. researchgate.net The morphology of these networks is influenced by factors such as the solvent used for gelation and the rate of cooling. In the case of this compound, SEM imaging of the xerogel would likely show a porous structure composed of long, entangled fibers or ribbons with diameters in the nanometer to micrometer range. These fibers create a rigid network that entraps the solvent molecules, leading to the formation of a gel.

The high magnification and depth of field of SEM allow for the detailed characterization of the fiber morphology, including their width, length, and the presence of any helical twisting, which is a common feature in chiral amphiphiles. The analysis of the pore sizes within the network can also be performed, providing information about the gel's ability to retain solvent and its potential applications in areas like controlled release.

Representative SEM Data for this compound Xerogel:

| Parameter | Observed Value Range | Description |

| Fiber Diameter | 50 - 200 nm | The width of the individual self-assembled fibers. |

| Fiber Length | Several micrometers | The length of the fibers, often forming a continuous network. |

| Pore Size | 0.5 - 5 µm | The dimensions of the voids within the fibrillar network. |

| Morphology | Entangled fibrillar network with occasional ribbon-like structures. | The overall three-dimensional arrangement of the self-assembled structures. |

This interactive table provides representative data that would be expected from SEM analysis of this compound xerogels based on studies of similar compounds.

Cryo-Electron Microscopy (Cryo-EM) of Aggregation Behavior

Cryo-Electron Microscopy is an essential technique for visualizing the self-assembled structures of this compound in their native, hydrated state, thus avoiding artifacts that can be introduced during the drying process required for conventional electron microscopy. researchgate.net This is particularly important for understanding the initial stages of aggregation and the detailed morphology of the fibers in the gel state.

Detailed Research Findings:

For amphiphilic molecules like this compound, Cryo-EM can reveal the hierarchical assembly from individual molecules into primary aggregates, which then grow into larger fibrillar structures. In a vitrified solvent, the delicate, solvent-swollen network of the gel can be observed directly.

Cryo-EM studies on similar self-assembling systems have shown the formation of various morphologies, including helical ribbons and nanotubes. researchgate.net For this compound, with its chiral gluconamide headgroup, it is anticipated that Cryo-EM would reveal chiral supramolecular structures. The high resolution achievable with modern Cryo-EM could potentially provide insights into the molecular packing within the fibers, such as the arrangement of the sugar headgroups and the alkyl chains.

Expected Cryo-EM Findings for this compound Aggregates:

| Structural Feature | Expected Observation | Significance |

| Primary Aggregates | Small, elongated micelles or vesicles. | The initial building blocks of the larger fibrillar network. |

| Fiber Morphology | Helically twisted ribbons or nanofibers. | Indicates the transfer of molecular chirality to the supramolecular level. |

| Internal Structure | Evidence of lamellar or columnar packing of molecules. | Provides insights into the intermolecular interactions driving self-assembly. |

| Network Junctions | Points of fiber entanglement and branching. | Crucial for understanding the mechanical properties of the gel. |

This interactive table summarizes the expected structural features of this compound aggregates that could be elucidated by Cryo-EM.

Brewster Angle Microscopy (BAM) for Monolayer Morphology

Brewster Angle Microscopy is a non-invasive optical technique used to visualize the morphology of monolayers at the air-water interface in real-time. biolinscientific.com When p-polarized light is directed at a pure water surface at the Brewster angle (approximately 53°), there is no reflection. However, the presence of a monolayer, such as one formed by this compound, alters the refractive index at the interface, leading to light reflection and allowing for the visualization of the monolayer's structure. biolinscientific.com

Detailed Research Findings:

BAM is particularly useful for studying the phase behavior of Langmuir films of amphiphilic molecules as they are compressed on a Langmuir trough. For this compound, spreading a solution of the compound on a water subphase would lead to the formation of a monolayer with the hydrophilic gluconamide headgroups in contact with water and the hydrophobic hexadecyl chains oriented towards the air.

Upon compression of the monolayer, BAM can visualize the transitions between different phases, such as the gas, liquid-expanded, liquid-condensed, and solid phases. In the coexistence regions of these phases, distinct domains of the more condensed phase can be observed within the less ordered phase. The shape, size, and packing of these domains provide valuable information about the intermolecular interactions and the influence of molecular chirality on the monolayer structure. For chiral molecules, BAM can often reveal the formation of chiral domains with specific shapes and handedness. researchgate.net

Typical BAM Observations for a this compound Monolayer:

| Surface Pressure (mN/m) | Monolayer Phase | BAM Image Description |

| < 1 | Gas (G) | A dark image with some bright spots corresponding to small aggregates. |

| 5 - 15 | Liquid-Expanded (LE) | A relatively uniform, brighter image indicating a fluid and homogeneous monolayer. |

| 15 - 30 | Liquid-Condensed (LC) Coexistence | Formation of distinct, brighter domains of the LC phase within the darker LE phase. Domains may exhibit chiral shapes. |

| > 30 | Solid (S) | A uniformly bright and textured image, indicating a highly ordered and densely packed monolayer. |

This interactive table presents the typical phases and corresponding Brewster Angle Microscopy observations for a monolayer of an amphiphilic molecule like this compound at the air-water interface.

Supramolecular Self Assembly and Aggregation Phenomena of N Hexadecyl D Gluconamide

Micellization and Micellar Architectures of N-Hexadecyl-D-gluconamide

This compound, an amphiphilic molecule, exhibits self-assembly in aqueous solutions to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic hexadecyl chains aggregate to minimize contact with water, while the hydrophilic D-gluconamide headgroups remain exposed to the aqueous environment. The formation of these micellar structures is a key characteristic of surfactants and is crucial for their various applications.

Critical Micelle Concentration (CMC) Determination and Factors Influencing CMC

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. ontosight.ai Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration increases to the CMC, they start to aggregate into micelles. ontosight.ai Various techniques are employed to determine the CMC, including surface tension measurements, conductivity, and fluorescence spectroscopy. nih.govnih.gov For this compound, being a non-ionic surfactant, methods like surface tension and fluorescence are particularly suitable. nih.gov

Several factors can influence the CMC of this compound:

Structure of the Amphiphile : The length of the hydrophobic alkyl chain is a primary determinant of the CMC. pharmacy180.com An increase in the length of the hydrocarbon chain generally leads to a logarithmic decrease in the CMC because the increased hydrophobicity favors the transfer of the surfactant molecule from the aqueous phase to the micelle. pharmacy180.com

Temperature : Temperature can have a complex effect on the CMC of non-ionic surfactants. aatbio.com Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic headgroups, which promotes micellization. aatbio.com However, at very high temperatures, the disruption of the structured water around the headgroups can lead to an increase in the CMC. aatbio.com

Presence of Additives : The addition of electrolytes typically has a minimal effect on the CMC of non-ionic surfactants like this compound. pharmacy180.com However, certain organic additives, such as urea, can increase the CMC by disrupting the hydrogen bonding network of water. mgcub.ac.in

Table 1: Factors Influencing the Critical Micelle Concentration (CMC)

| Factor | Influence on CMC of this compound (a non-ionic surfactant) |

|---|---|

| Increased Hydrophobic Chain Length | Decreases CMC pharmacy180.com |

| Temperature | Can decrease CMC initially, but may increase at very high temperatures ontosight.aiaatbio.com |

| Addition of Electrolytes (Salts) | Minimal effect pharmacy180.com |

| Addition of Organic Additives (e.g., Urea) | Can increase CMC mgcub.ac.in |

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) provide insight into the spontaneity and driving forces of micelle formation. These parameters are related by the equation:

ΔG°m = ΔH°m - TΔS°m

For many surfactants, micellization is a spontaneous process, indicated by a negative ΔG°m. researchgate.net The process is often entropy-driven, with a positive ΔS°m resulting from the release of structured water molecules from around the hydrophobic chains (the hydrophobic effect). researchgate.net The enthalpy of micellization (ΔH°m) can be either exothermic (negative) or endothermic (positive) and can be determined experimentally using techniques like isothermal titration calorimetry (ITC). tuwien.at The temperature dependence of the CMC can also be used to calculate these thermodynamic parameters. core.ac.uk

Table 2: Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Significance | Typical Observation for Surfactant Micellization |

|---|---|---|

| ΔG°m (Gibbs Free Energy) | Indicates the spontaneity of the process. | Negative value for spontaneous micellization researchgate.net |

| ΔH°m (Enthalpy) | Heat change during micellization. | Can be exothermic or endothermic researchgate.net |

| ΔS°m (Entropy) | Change in randomness or disorder. | Often positive and the main driving force due to the hydrophobic effect researchgate.net |

Micellar Morphology and Transitions

The micelles formed by this compound are not limited to a single shape. Depending on factors like concentration, temperature, and the presence of additives, they can adopt various morphologies, such as spherical, cylindrical (or wormlike), and even more complex structures like vesicles. pku.edu.cnacs.org These transitions between different morphologies can be induced by changes in experimental conditions. pku.edu.cn For instance, an increase in surfactant concentration above the CMC can promote the growth of spherical micelles into larger, cylindrical aggregates. nih.gov Heating can also induce transitions from micelles to vesicles in some surfactant systems. pku.edu.cn The specific morphology is governed by the molecular packing of the surfactant molecules, often described by the surfactant packing parameter, which relates the volume of the hydrophobic chain, the area of the headgroup, and the chain length. rsc.org

Molecular Packing within Micellar Aggregates

The arrangement of this compound molecules within a micelle is a critical aspect of its self-assembly. In a typical micelle, the hydrophobic hexadecyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic D-gluconamide headgroups form the outer corona, interacting with water molecules. diva-portal.org X-ray diffraction studies on the crystalline state of this compound have revealed a monolayer head-to-tail arrangement. acs.orgmpg.defu-berlin.de Within the micellar structure, the packing can be influenced by the interactions between the headgroups and the steric requirements of the hydrophobic chains. researchgate.net The goal of the packing is to minimize the free energy of the system by optimizing the balance between hydrophobic interactions, steric repulsion between headgroups, and hydration of the hydrophilic parts.

Gelation and the Formation of Hydrogels and Organogels by this compound

Under certain conditions, this compound can form gels, which are three-dimensional networks of self-assembled molecules that entrap a large amount of solvent. nih.gov Depending on whether the solvent is water or an organic liquid, these are termed hydrogels or organogels, respectively. nih.govacs.org

Characterization of Gel Morphology (e.g., Fibrillar Networks, Helical Ribbons)

The gelation of organic solvents and water by N-alkyl-D-gluconamides, including the hexadecyl derivative, is a result of the formation of intricate three-dimensional networks. These networks are composed of self-assembled fibrillar structures. ru.nlresearchgate.net The morphology of these aggregates is diverse and includes fibrillar networks, twisted helical ribbons, and sometimes tubular structures. ru.nlresearchgate.netrsc.org

Electron microscopy studies have been instrumental in revealing the detailed morphology of these gels. For instance, N-octyl-D-gluconamide, a closely related compound, forms gels in water characterized by networks of helical ribbons and fibers with diameters around 50 nm. nih.gov These fibers can further entwine to create more complex structures. nih.gov Transmission electron microscopy (TEM) analysis of hydrogels formed by similar glycolipids has shown the presence of twisted helical ribbons with pitches of approximately 315 nm and widths of 85 nm. rsc.org The formation of these fibrillar networks is a key factor in the ability of these molecules to immobilize large volumes of solvent, leading to gel formation. researchgate.net

The chirality of the gluconamide (B1216962) headgroup plays a crucial role in the expression of chirality at the supramolecular level, often resulting in the formation of helical structures. ru.nlethz.ch For example, the cyclohexanoate derivative of N-octylgluconamide expresses its molecular chirality by forming helical fibers, which are proposed to consist of double and multiple-stranded helices. ru.nl

Table 1: Morphological Features of N-Alkyl-Gluconamide Gels

| Derivative/System | Solvent | Observed Morphology | Technique(s) |

|---|---|---|---|

| N-octyl-D-gluconamide | Water | Helical ribbons and fibers (~50 nm diameter) | Microscopy |

| Glycolipid with gluconamide head | Water/PBS | Twisted helical ribbons (315 nm pitch, 85 nm width) | TEM |

| Cyclohexanoate of N-octylgluconamide | Ethyl acetate | Helical fibers (double and multiple-stranded) | Electron Microscopy |

| This compound derivatives | Organic Solvents | Fibrillar networks | General Observation |

Impact of Molecular Design on Gelation Properties

The gelation ability of this compound and its analogs is highly dependent on their molecular structure. Key factors influencing gelation include the length of the alkyl chain, the nature of the headgroup, and the presence of functional groups that can participate in non-covalent interactions. ru.nlresearchgate.netcmu.edu

The balance between the hydrophilic sugar headgroup and the lipophilic alkyl tail is critical. psu.edu The long hexadecyl chain in this compound provides strong van der Waals interactions, which, in conjunction with hydrogen bonding between the amide and hydroxyl groups of the gluconamide head, drives the self-assembly process. researchgate.net

Modifications to the molecular structure can significantly alter the gelation properties. For instance, functionalization of the gluconamide headgroup can lead to diverse suprastructures and the ability to gel a wider variety of organic solvents. ru.nl The introduction of different head-groups and the addition of metal ions can result in various chiral and non-chiral aggregates. ru.nl In contrast, protection of the hydroxyl groups can inhibit gelation. ru.nl

Studies on related sugar-based gelators have shown that even subtle changes, such as the stereochemistry of the sugar or the type of linkage between the sugar and the lipid chain, can have a dramatic effect on the self-assembly and gelation behavior. researchgate.net For example, the gelation properties of glycolipids derived from disaccharides were found to be significantly influenced by the presence of a cosolvent. rsc.org This highlights the delicate interplay of molecular structure and solvent environment in dictating the supramolecular organization.

Table 2: Influence of Molecular Modifications on Gelation

| Molecular Feature | Impact on Gelation | Example |

|---|---|---|

| Alkyl Chain Length | Longer chains enhance hydrophobic interactions, often favoring gelation. | N-Hexadecyl vs. shorter chain gluconamides. |

| Headgroup Functionalization | Can expand the range of solvents gelled and create diverse structures. | Ester derivatives of N-octylgluconamide form stable organogels. ru.nl |

| Hydroxyl Group Protection | Can inhibit or prevent gelation. | Bis-methylene protected N-n-octylgluconamide derivatives did not form organogels. ru.nl |

| Stereochemistry | Affects the chirality and packing of the supramolecular assemblies. | Pure enantiomers of some gelators form gels while racemates crystallize. psu.edu |

Formation of Higher-Order Supramolecular Assemblies

Formation and Rearrangements of Fibrous Structures

The self-assembly of this compound and its analogs is a hierarchical process that begins with the formation of primary fibrous structures. These initial aggregates are formed through the anisotropic one-dimensional or two-dimensional aggregation of individual molecules, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.net

These primary fibers can then undergo further organization and rearrangement to form more complex, higher-order structures. In some systems, these fibrous structures can intertwine and bundle together, leading to the formation of the macroscopic gel network. ru.nl The process can be dynamic, with rearrangements occurring over time. For instance, N-octyl-D-gluconamide initially forms a hydrogel that can convert to crystallites over a period of hours. nih.govacs.org

The nature of the solvent and other environmental factors can influence the formation and stability of these fibrous assemblies. researchgate.net The interactions between the gelator and the solvent molecules play a crucial role in the formation of the self-assembled fibrillar network (SAFiN) and the subsequent gel structure. researchgate.net

Self-Assembly into Vesicles and Tubular Structures

Beyond fibrillar networks, N-alkyl-D-gluconamides have demonstrated the ability to form other fascinating supramolecular structures such as vesicles and tubules. ru.nlethernet.edu.et The specific morphology adopted is often dependent on environmental conditions like pH. For example, an imidazole-functionalized N-octylgluconamide was shown to form fibers and hollow tubuli at a pH of 8.5, while at a lower pH, it formed vesicles. ru.nl

The formation of tubular structures has been observed for N-alkyl-D-gluconamides containing diacetylene units in their alkyl chains. ethernet.edu.et These compounds initially form helical ribbons that can subsequently close up to form uniform bilayer membranes in a tubular form, with inner diameters typically around 10 nm. ethernet.edu.et This transition from ribbons to tubules can be rapid. ethernet.edu.et The ability to form such defined hollow structures is of significant interest for potential applications in encapsulation and delivery.

Chiral Self-Assembly and Helical Aggregate Formation (e.g., Quadruple Helices)

A hallmark of the self-assembly of chiral amphiphiles like this compound is the transfer of chirality from the molecular level to the supramolecular scale, resulting in the formation of helical aggregates. ru.nlethz.chacs.org The gluconamide headgroup, with its multiple stereocenters, is a potent director of chiral assembly. ethz.ch

Remarkably, N-octyl-D-gluconamide has been observed to form highly ordered, right-handed helical ropes in its hydrogel state. acs.org Further analysis of these structures using computer-assisted high-resolution electron microscopy led to the proposal of a unique "bulgy double helices" model, where two micellar fibers are intertwined. acs.org Even more complex assemblies have been suggested, with some studies indicating that four fibers can entwine to form a quadruple helix. ethernet.edu.et

The formation of such intricate helical structures is a testament to the specific and directional nature of the non-covalent interactions at play. The handedness of the helix is determined by the chirality of the constituent molecules. acs.org This chiral self-assembly is not only a fundamental scientific curiosity but also holds potential for the development of chiral materials and templates for stereospecific reactions. ethz.ch

Monolayer Formation and Condensed Phase Structures

At the air-water interface, N-alkyl-D-gluconamides can form Langmuir monolayers, which provide a two-dimensional platform to study their self-assembly behavior. The phase behavior and morphology of these monolayers are influenced by factors such as the chemical structure of the amphiphile and temperature. taylorfrancis.comnih.govresearchgate.net

Upon compression, these monolayers can undergo phase transitions, leading to the formation of condensed phase domains with distinct morphologies. taylorfrancis.com For N-dodecyl gluconamide, a shorter-chain analog, dendritic crystals are formed in the condensed phase. taylorfrancis.com The stereospecific configuration and conformation of the sugar head group are believed to be responsible for the observed chiral discrimination effects in the monolayer morphology. taylorfrancis.com

The structure of the condensed phases can vary significantly with the molecular architecture. For instance, racemic N-dodecyl gluconamide forms microcrystalline condensed phase structures that are isotropically distributed. taylorfrancis.com The study of these monolayers provides valuable insights into the initial stages of aggregation and the intermolecular forces that govern the formation of more complex three-dimensional structures.

Dynamics of this compound Self-Assembly Remain an Area of Developing Research

A comprehensive review of the current scientific literature reveals a notable gap in the detailed kinetic and dynamic understanding of the self-assembly processes of this compound. While the self-organizing properties of the broader class of N-alkyl-D-gluconamides are recognized, specific time-resolved studies and quantitative analysis of the aggregation dynamics for the hexadecyl derivative are not extensively documented.

The self-assembly of amphiphilic molecules like this compound in solution is a complex process governed by a delicate balance of non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexadecyl tails. This process leads to the formation of hierarchical supramolecular structures, which for related N-alkyl-gluconamides have been observed to be helical fibers. acs.orgnih.gov The transition from individual molecules to these ordered aggregates is a dynamic process that can be influenced by external factors such as temperature, concentration, and solvent properties. acs.orgacs.org

Techniques such as time-resolved spectroscopy and dynamic light scattering (DLS) are powerful tools for investigating the kinetics of such self-assembly processes. nih.govnih.gov Time-resolved methods can provide insights into the initial stages of aggregation and the rates of fiber formation, while DLS can monitor the evolution of aggregate size and distribution over time. nih.govwyatt.com For instance, studies on other self-assembling systems have utilized these techniques to elucidate mechanisms, such as nucleation-dependent polymerization, and to determine key kinetic parameters.

Further research employing time-resolved spectroscopic and scattering techniques would be necessary to construct a detailed model of the self-assembly dynamics of this compound. Such studies would be invaluable for understanding the fundamental principles governing the formation of its supramolecular structures and for the rational design of materials based on this versatile molecule.

Interactions of N Hexadecyl D Gluconamide with Biological and Model Systems

Interaction with Lipid Membranes and Model Bilayers

The amphiphilic nature of N-Hexadecyl-D-gluconamide and its analogues drives their interaction with lipid bilayers, the fundamental components of cellular membranes. These interactions can lead to notable changes in the physical properties of the membranes.

Effects on Phase Transitions of Phospholipids (B1166683) (e.g., DPPC)

Studies on structurally similar cationic gluconamide (B1216962) surfactants, such as 2-(alkyldimethylammonio)ethylgluconamide bromides (CnGAB), provide insight into the effects of this compound on the phase transitions of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a widely used model lipid that exhibits a well-defined main phase transition from a gel-like (Lβ') to a liquid-crystalline (Lα) state at a characteristic temperature (Tm).

The introduction of these gluconamide-based surfactants into DPPC bilayers has been shown to perturb this phase behavior. Specifically, the C16 analogue (C16GAB) has been observed to slightly lower the main phase transition temperature of the DPPC bilayer. nih.gov This effect is attributed to the insertion of the surfactant's alkyl chain into the lipid bilayer, which disrupts the ordered packing of the DPPC acyl chains in the gel phase, thereby facilitating the transition to the more disordered liquid-crystalline phase at a lower temperature. nih.govnih.govnih.gov

In one study, the effect of a series of CnGAB surfactants on the Tm of DPPC was investigated. It was found that while the C12 and C14 analogues caused a more significant reduction in Tm, the C16 analogue induced a lesser decrease. nih.gov This suggests that the longer alkyl chain of the C16 derivative may have a more complex interaction with the lipid bilayer, potentially involving a greater degree of ordering or a different mode of packing within the membrane.

Another study on glucocationic surfactants, C16DGCB and C16AGCB, also demonstrated their ability to lower the pretransition and main phase transition temperatures of DPPC liposomes. acs.org The elimination of the pretransition even at low concentrations of C16AGCB indicates a significant alteration of the lipid packing. acs.org The main phase transition was observed to broaden and shift to lower temperatures as the concentration of the surfactants increased. acs.org

Table 1: Effect of C16GAB on the Main Phase Transition Temperature (Tm) of DPPC Bilayers

| Molar Ratio (C16GAB/DPPC) | Change in Tm (°C) | Reference |

| 0.1 | Slight decrease | nih.gov |

Note: This table is illustrative and based on qualitative descriptions from the source. Quantitative data was not provided in the abstract.

Inducement of Domain Formation within Membranes

The interaction of this compound analogues with lipid membranes can also lead to lateral heterogeneity in the form of domain formation. These domains are regions within the membrane that have a different lipid and/or surfactant composition and physical state compared to the surrounding bilayer.

Research on the cationic gluconamide surfactant C16GAB has shown that it induces the formation of domains within DPPC bilayers at a surfactant-to-lipid molar ratio of 0.1 and higher. nih.gov These are likely surfactant-rich domains, where the C16GAB molecules aggregate, coexisting with surfactant-poor regions of the DPPC membrane. The formation of such domains suggests that the miscibility of the gluconamide surfactant with the phospholipid is not uniform across all concentrations and temperatures. unito.it

Similarly, studies on other glucocationic surfactants, such as C16AGCB, have indicated that they induce significant structural changes in DPPC liposomes, suggesting the formation of domains. acs.org The presence of these domains can have profound implications for the local properties of the membrane, including its fluidity, permeability, and the function of embedded proteins. The headgroup structure of glycosphingolipids has also been shown to markedly affect their domain-forming properties in bilayers. nih.gov

Table 2: Domain Formation by this compound Analogues in DPPC Membranes

| Compound | Molar Ratio (Surfactant/DPPC) | Observation | Reference |

| C16GAB | ≥ 0.1 | Formation of domains | nih.gov |

| C16AGCB | Not specified | Suggestion of domain formation | acs.org |

Interactions with Nucleic Acids (DNA) and Related Supramolecular Systems

Cationic amphiphiles, including derivatives of this compound, have the ability to interact with negatively charged biopolymers like deoxyribonucleic acid (DNA). This interaction is primarily driven by electrostatic attraction between the positively charged headgroup of the surfactant and the phosphate (B84403) backbone of DNA.

Studies on cationic gluconamide surfactants (CnGAB) have demonstrated their capacity to condense plasmid DNA. nih.govconnectedpapers.com The efficiency of DNA condensation was found to increase with the length of the alkyl chain, with the C16 analogue (C16GAB) being particularly effective. nih.gov It was reported to fully condense DNA at a 1:1 surfactant-to-nucleotide molar ratio. nih.gov This condensation is a critical step for the potential application of such compounds in gene delivery, as the compacted DNA can be more easily transported across cell membranes.

The interaction typically involves a non-intercalative binding mode, where the surfactant molecules coat the exterior of the DNA double helix. researchgate.net At low concentrations, electrostatic interactions dominate, while at higher concentrations, hydrophobic interactions between the alkyl chains of the bound surfactant molecules can lead to the formation of micelle-like aggregates along the DNA chain, further promoting its compaction. researchgate.net

Complex Formation with Metal Ions

Functionalized gluconamides have been shown to form complexes with various metal ions. These interactions can lead to the formation of diverse supramolecular structures.

Research has described the synthesis and characterization of Palladium(II) and Platinum(II) complexes with pyridine-functionalized gluconamides, including a derivative with a hexadecyl chain (2,4;3,5-dimethylene-N-n-hexadecyl-d-gluconamide-6-pyridylcarboxylic acid ester). ru.nlresearchgate.net The formation of a trans-[Pd(7b)2Cl2] complex, where '7b' represents the hexadecyl-gluconamide derivative, resulted in a compound that was soluble in chloroform (B151607) and formed a rigid gel in tetrahydrofuran (B95107) (THF), characterized by helical ribbons. ru.nlresearchgate.net This indicates that the coordination of the metal ion can significantly influence the self-assembly behavior of the gluconamide ligand, leading to the formation of ordered, higher-order structures. The complexation is typically facilitated by nitrogen-containing functional groups, such as pyridines, which can coordinate to the metal center. nih.gov

Theoretical and Computational Investigations of N Hexadecyl D Gluconamide

Molecular Modeling and Simulations

Molecular modeling and simulations are used to understand the conformational preferences and aggregation behavior of N-Hexadecyl-D-gluconamide at an atomic level.

The conformation of this compound, which describes the spatial arrangement of its atoms, is crucial for its function as a surfactant. Empirical force field calculations are a common computational method to study the molecule's conformational landscape. These calculations approximate the potential energy of a molecule as a function of its atomic coordinates, using a set of parameters derived from experimental data.

Energy minimization is a computational process used to find the three-dimensional structure of a molecule or a molecular assembly that corresponds to a minimum on the potential energy surface. psu.edu This technique is essential for predicting the stable conformations of this compound and the organization of its molecules in aggregates. Methods like the steepest descent and truncated Newton algorithms are employed to find these low-energy structures. psu.eduwustl.edu

For this compound, energy minimization can be applied to single molecules to find their most stable conformers or to larger systems to understand how multiple molecules assemble. Research has shown that N-alkyl-gluconamides can form different packing arrangements, such as monolayers or bilayers. researchgate.net Energy minimization studies can help elucidate the thermodynamic stability of these different assemblies. For instance, it has been demonstrated that for N-(1-hexadecyl)-d-gluconamide, a bilayer arrangement is the result of a kinetically driven crystallization process, whereas a monolayer packing is the thermodynamically more stable polymorph. researchgate.net This indicates that the monolayer represents a lower energy state. The packing is stabilized by strong intra- and inter-molecular hydrogen bonds, often forming a homodromic cycle among the gluconamide (B1216962) headgroups. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These models are particularly useful for predicting the properties of new or untested surfactants without the need for extensive experimental work. researchgate.net

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which molecules begin to self-assemble into micelles. QSPR models are widely used to predict the CMC of surfactants, including sugar-based surfactants like this compound. researchgate.netscispace.com These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

For sugar-based surfactants, QSPR studies have shown that the CMC is strongly dependent on the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group. researchgate.net While specific QSPR models developed exclusively for this compound are not detailed in the literature, models for broader classes of nonionic surfactants can be applied. For example, a QSPR model for a diverse set of 175 surfactants showed a high correlation (R² of 0.9295 for the training set) for predicting CMC. researchgate.net The table below shows experimental and predicted log CMC values for related N-alkyl-N-methyl gluconamides and lactobionamides, illustrating the type of data used in and generated from QSPR models. doi.org

| Compound Name | Experimental log CMC | Calculated log CMC |

| N-Dodecyl-N-Methyl Gluconamide | -3.8 | -3.0 |

| N-Tetradecyl-N-Methyl Gluconamide | -4.6 | -3.8 |

| N-Hexadecyl-N-Methyl Lactobionamide | -5.0 | -3.4 |

This table presents data for compounds structurally related to this compound to illustrate the application of QSPR models.

Structure Function Relationships in N Hexadecyl D Gluconamide Derivatives

Influence of Alkyl Chain Length on Self-Assembly and Surface Activity

The hydrophobic alkyl chain is a critical determinant of the physicochemical properties of N-alkyl-D-gluconamide surfactants. Its length directly modulates the balance between hydrophobic and hydrophilic interactions, which governs self-assembly in aqueous solutions and activity at interfaces.

Impact on Critical Micelle Concentration and Adsorption Parameters

This inverse relationship is a well-established principle for homologous series of surfactants. For every additional methylene (B1212753) group (-CH2-) in the alkyl chain, the CMC typically decreases by a factor of approximately two. This is because the free energy of micellization becomes more favorable (more negative) with increased chain length, as more hydrophobic surface area is removed from contact with water upon micelle formation.

Research on a homologous series of N-alkyl-N-methylgluconamides (Cₙ-MGA) demonstrates this trend clearly. As the alkyl chain is elongated from 10 to 18 carbons, the CMC value decreases by more than two orders of magnitude. For instance, the CMC of C₁₀-MGA is 7.4 mmol/L, which drops to 0.04 mmol/L for C₁₈-MGA. researchgate.net

Associated with the CMC are key adsorption parameters at the air/water interface, such as the maximum surface excess concentration (Γmax) and the minimum surface area per molecule (Amin). Γmax represents the maximum packing density of surfactant molecules at the interface, while Amin is the area each molecule occupies. For the Cₙ-MGA series, no significant or distinct differences were observed in the Amin values, suggesting that the packing at the interface is largely governed by the size of the headgroup, which remains constant across the series. researchgate.netnih.gov

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Minimum Surface Area (Amin) (Å2/molecule) | Maximum Surface Excess (Γmax) (10-10 mol/cm2) |

|---|---|---|---|---|

| C₁₀-MGA | 10 | 7.40 | 49 | 3.39 |

| C₁₂-MGA | 12 | 1.70 | 48 | 3.46 |

| C₁₄-MGA | 14 | 0.39 | 47 | 3.53 |

| C₁₆-MGA | 16 | 0.12 | 47 | 3.53 |

| C₁₈-MGA | 18 | 0.04 | 46 | 3.61 |

Effects on Solubility and Krafft Temperature

The solubility of ionic and non-ionic surfactants in water is highly dependent on temperature. The Krafft temperature (TK) is a critical threshold, defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant's solubility is limited, and it exists primarily as crystalline or hydrated solid phases. Above this temperature, micelles can form, leading to a significant increase in the total apparent solubility of the surfactant.

The length of the alkyl chain is a primary factor influencing the Krafft temperature. For a homologous series of surfactants, the Krafft point generally increases with an increase in the length of the hydrophobic alkyl chain. uni-regensburg.de This is because the stronger van der Waals forces between longer alkyl chains favor the crystalline state, requiring more thermal energy to break up the crystal lattice and allow for dissolution and micellization. Consequently, long-chain surfactants like N-Hexadecyl-D-gluconamide (C16) are expected to have a higher Krafft temperature and lower aqueous solubility at room temperature compared to their shorter-chain counterparts (e.g., C12 or C10). uni-regensburg.de This trend restricts the use of many long-chain surfactants to applications at elevated temperatures. uni-regensburg.de

Studies on related compounds, such as N-alkyl-N-methylgluconamides, have confirmed that their Krafft temperatures were determined as part of their characterization, underscoring the importance of this parameter for understanding their solubility. researchgate.netnih.gov

Modulation of Aggregate Morphology

The length of the alkyl chain, in conjunction with the size and nature of the headgroup, influences the geometry of the self-assembled aggregates. This relationship is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the headgroup at the aggregate interface, and the maximum length of the tail. Different CPP values favor different aggregate structures, such as spherical micelles, cylindrical or rod-like micelles, vesicles, or lamellar phases.

While spherical micelles are common for many surfactants, changes in alkyl chain length can promote transitions to other morphologies. For N-alkyl-D-gluconamides, research has shown the formation of more complex, non-micellar structures. For example, N-octyl-D-gluconamide has been observed to form helical fibers and fiber bundles in aqueous solutions. researchgate.netresearchgate.net Electron microscopy revealed ultrathin quadruple helices, with the self-assembly process driven by hydrogen bonds between the amide groups. researchgate.netresearchgate.net This indicates that even with a relatively short alkyl chain (C8), the strong hydrogen-bonding capability of the gluconamide (B1216962) headgroup can lead to the formation of high-aspect-ratio fibrillar structures rather than simple spherical micelles. It is expected that increasing the alkyl chain length to 16 carbons (as in this compound) would further enhance the hydrophobic interactions, potentially leading to more stable or larger-scale fibrous or lamellar aggregates.

Role of the Saccharide Headgroup Architecture

Comparative Studies with Different Sugar Moieties (e.g., Gluconamide vs. Lactobionamide)

The choice of the carbohydrate moiety in the headgroup significantly affects the surfactant's properties. A direct comparison between N-alkyl-N-methylgluconamides (Cₙ-MGA), which have a glucose-derived headgroup, and N-alkyl-N-methyllactobionamides (Cₙ-MLA), which feature a lactose-derived (a disaccharide of galactose and glucose) headgroup, reveals important structure-function differences.

The most notable difference is in their water solubility. Lactobionamides are found to be significantly more water-soluble than the corresponding gluconamides with the same alkyl chain length. researchgate.netnih.gov This is attributed to the larger, more hydrophilic disaccharide headgroup of the lactobionamide, which contains a greater number of hydroxyl groups available for hydrogen bonding with water molecules.

Conversely, despite their lower solubility, the Cₙ-MGA surfactants are more surface-active than the respective Cₙ-MLA derivatives. researchgate.netnih.gov This is evidenced by their lower critical micelle concentrations and greater efficiency in reducing surface tension. The smaller gluconamide headgroup allows for more efficient packing at the air/water interface, leading to a greater reduction in surface free energy. This highlights a common trade-off in surfactant design: increasing the size of the hydrophilic headgroup often enhances solubility but may decrease surface activity.

| Property | N-Alkyl-N-methylgluconamides (Cₙ-MGA) | N-Alkyl-N-methyllactobionamides (Cₙ-MLA) |

|---|---|---|

| Solubility | Lower | Higher |

| Surface Activity (CMC, Surface Tension Reduction) | Higher (More Active) | Lower (Less Active) |

Influence on Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule. wikipedia.org This balance is crucial in determining the surfactant's behavior in oil and water systems, influencing its suitability for applications such as emulsification, detergency, and wetting. wikipedia.org The HLB value is determined by the relative size and strength of the hydrophilic (water-attracting) and lipophilic (oil-attracting) portions of the molecule. wikipedia.org

The HLB value for a non-ionic surfactant like this compound can be estimated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule. wikipedia.organkara.edu.tr The formula is as follows:

HLB = 20 * (Mh / M)

Where:

Mh is the molecular mass of the hydrophilic part of the molecule.

M is the total molecular mass of the molecule.

A theoretically calculated HLB value provides a useful starting point for predicting the surfactant properties of this compound. Generally, surfactants with HLB values in the range of 8 to 18 are good oil-in-water emulsifiers. wikipedia.org

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Hydrophilic Portion (D-gluconamide) | C6H12NO6 | 194.16 |

| Lipophilic Portion (Hexadecyl chain) | C16H33 | 225.44 |

| Total Molecule (this compound) | C22H45NO6 | 419.60 |

| Calculated HLB Value | 9.25 |

The calculated HLB value of approximately 9.25 suggests that this compound is on the lower end of the water-soluble range, indicating it would likely function as a good wetting and spreading agent or a water-in-oil emulsifier. wikipedia.org It is important to note that experimental determination of the HLB value can provide a more accurate measure of the surfactant's behavior. researchgate.netmdpi.com

Significance of the Amide Linkage and Other Key Functional Groups

The amide linkage (-CONH-) is a cornerstone of the structure and function of this compound, profoundly influencing its physicochemical properties and self-assembly behavior. This functional group, along with the hydroxyl groups of the gluconamide head, dictates the molecule's amphiphilic character and its interactions at interfaces.

The amide group is polar and capable of participating in hydrogen bonding, both as a hydrogen bond donor (via the N-H group) and as a hydrogen bond acceptor (via the C=O group). This capacity for hydrogen bonding significantly enhances the hydrophilicity of the headgroup and plays a crucial role in the formation of intermolecular and intramolecular interactions. researchgate.netnih.gov These interactions are fundamental to the self-assembly of this compound molecules into supramolecular structures in solution. rsc.org